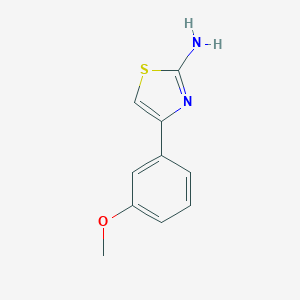

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Descripción general

Descripción

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, also known as 4-MPT, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and enzyme activity. 4-MPT is a versatile compound that can be used to study a variety of biological processes, and has been used as a tool in the development of drugs and other compounds.

Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Potential

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: has shown promise in pharmacological research, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Research suggests that thiazole derivatives can act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth and proliferation .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is explored for its enzyme inhibitory properties. It may serve as a lead compound for the design of new inhibitors that can regulate enzymes involved in disease progression. The methoxyphenyl group, in particular, might interact with active sites of enzymes, altering their activity, which is crucial for understanding disease mechanisms and developing therapeutic strategies .

Materials Science: Organic Electronics

The thiazol-amine moiety of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is of interest in materials science for the creation of organic electronic components. Its potential for electron donation and conjugation could be harnessed in organic semiconductors, which are used in light-emitting diodes, photovoltaic cells, and transistors .

Chemical Engineering: Catalyst Design

In chemical engineering, this compound could be utilized in the design of catalysts due to its stable thiazole ring and potential for varied chemical modifications. Catalysts containing thiazole structures are being investigated for their efficiency in promoting various chemical reactions, which is vital for industrial processes .

Environmental Science: Pollutant Biodegradation

Research in environmental science may explore 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine for its role in the biodegradation of pollutants. Its structure could interact with environmental contaminants, aiding in their breakdown and reducing their toxicity. This application is particularly relevant for the remediation of polluted sites .

Molecular Biology: DNA Interaction Studies

In molecular biology, the compound’s potential to interact with DNA is of interest. It could be used in studies to understand the binding affinity of small molecules to DNA, which is essential for the development of new drugs that target genetic material to treat various diseases .

Mecanismo De Acción

Target of Action

Related compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in cell division .

Mode of Action

If we consider the related compound ambmp, it inhibits the polymerization of tubulin . This inhibition disrupts the formation of microtubules, affecting cell division and other cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell division and growth . By inhibiting tubulin polymerization, these compounds can disrupt the mitotic spindle’s formation, a structure crucial for cell division .

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Related compounds have been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine might also have potential anti-cancer properties.

Action Environment

The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMMWUVARLSQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352718 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

83558-37-6 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

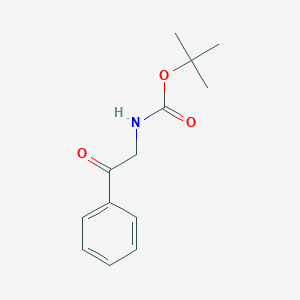

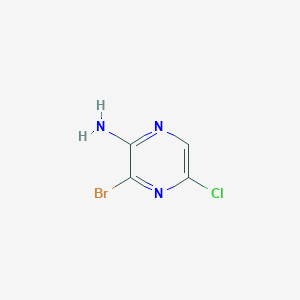

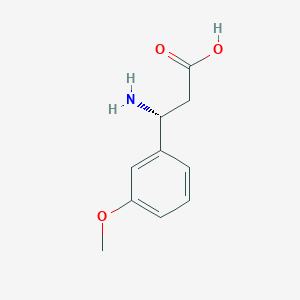

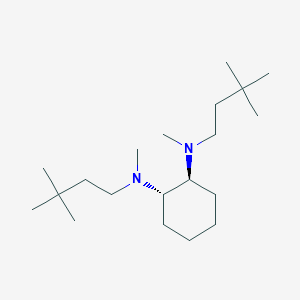

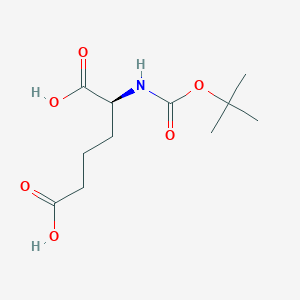

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)